molecular formula C10H11FO3S B13482556 1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B13482556
M. Wt: 230.26 g/mol
InChI Key: RKHRDBBTLOFNMI-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a fluorinated phenol group and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can be achieved through a multi-step process:

    Fluorination: Introduction of the fluorine atom to the phenol ring.

    Thioether Formation: Reaction of the fluorinated phenol with a suitable thioether precursor.

    Hydroxyethylation: Introduction of the hydroxyethyl group to the thioether linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions on the phenol ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Exploration of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one: can be compared with other fluorinated phenols and thioether-containing compounds.

    Similar Compounds: this compound, 1-(5-Chloro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, and 1-(5-Bromo-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one.

Uniqueness

The presence of both a fluorinated phenol group and a thioether linkage makes this compound unique compared to other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.

Biological Activity

1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, with the CAS number 1157222-82-6, is a synthetic compound notable for its potential biological activities. This compound belongs to a class of thioether derivatives that have garnered interest in medicinal chemistry due to their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁F O₃S, with a molecular weight of 230.26 g/mol. The compound features a fluorinated phenolic moiety and a thioether functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₁F O₃S
Molecular Weight230.26 g/mol
CAS Number1157222-82-6
Boiling PointNot Available
Melting PointNot Available

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. A study demonstrated that derivatives similar to our compound showed a notable capacity to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

The thioether group in the compound may contribute to its antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents.

Enzyme Inhibition

This compound may also act as an inhibitor of important enzymes such as acetylcholinesterase (AChE). A study found that related phenolic compounds exhibited IC50 values in the nanomolar range against AChE, suggesting that our compound could be evaluated for its neuroprotective effects in Alzheimer's disease models.

Case Study 1: Antioxidant Properties

A recent study evaluated the antioxidant activity of several phenolic compounds, including derivatives of 5-fluoro-2-hydroxyacetophenone. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models, supporting their potential use in therapeutic applications against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of thioether derivatives was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones at various concentrations, providing evidence for the compound's potential as an antimicrobial agent.

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-2-(2-hydroxyethylsulfanyl)ethanone

InChI

InChI=1S/C10H11FO3S/c11-7-1-2-9(13)8(5-7)10(14)6-15-4-3-12/h1-2,5,12-13H,3-4,6H2

InChI Key

RKHRDBBTLOFNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CSCCO)O

Origin of Product

United States

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